Diethyl (5-Phenyl-2-thienyl)phosphonate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H17O3PS |
|---|---|
Molecular Weight |
296.32 g/mol |
IUPAC Name |
2-diethoxyphosphoryl-5-phenylthiophene |
InChI |
InChI=1S/C14H17O3PS/c1-3-16-18(15,17-4-2)14-11-10-13(19-14)12-8-6-5-7-9-12/h5-11H,3-4H2,1-2H3 |
InChI Key |
YJYHKSXPWQKQAD-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C1=CC=C(S1)C2=CC=CC=C2)OCC |
Origin of Product |
United States |
Reactivity and Mechanistic Investigations of Diethyl 5 Phenyl 2 Thienyl Phosphonate
Reaction Mechanisms Involving the Phosphonate (B1237965) Moiety
The phosphonate moiety, -P(O)(OEt)₂, is the primary center of reactivity in diethyl (5-phenyl-2-thienyl)phosphonate. Its chemical behavior is dominated by the electrophilic nature of the phosphorus atom and the acidity of the α-protons if a carbanion-stabilizing group is present on the carbon adjacent to the phosphorus.
Nucleophilic Addition Reactions
The phosphorus center in this compound is electrophilic and can be subject to nucleophilic attack. However, in the context of common synthetic transformations, the most significant reactions that can be categorized under a broad definition of nucleophilic addition involve the deprotonated form of a related phosphonate, where an α-carbanion acts as the nucleophile. For instance, phosphonate carbanions, generated by treating the phosphonate with a base, readily participate in nucleophilic addition to carbonyl compounds. This is the initial and rate-limiting step of the Horner-Wadsworth-Emmons reaction. wikipedia.org
In a related sense, the addition of H-phosphonates, such as diethyl phosphite (B83602), to carbonyl compounds is a well-established method for forming α-hydroxyphosphonates, known as the Abramov reaction. wikipedia.orgresearchgate.net This reaction involves the nucleophilic addition of the phosphite to the carbonyl carbon. researchgate.net While this does not directly involve this compound as the nucleophile, it illustrates the fundamental reactivity pattern of the phosphonate group.
Furthermore, phosphonate carbanions can undergo conjugate addition (Michael addition) to α,β-unsaturated systems. nih.govrsc.org This reaction involves the nucleophilic addition of the carbanion to the β-carbon of the Michael acceptor. rsc.org
Role in Horner-Wadsworth-Emmons (HWE) Olefination and its Variants
The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of organic synthesis for the creation of carbon-carbon double bonds and represents a key reaction pathway for phosphonates like this compound, particularly if it were functionalized to have an adjacent carbanion-stabilizing group. wikipedia.orgresearchgate.net The HWE reaction involves the reaction of a phosphonate-stabilized carbanion with an aldehyde or ketone to produce an alkene, typically with high stereoselectivity. organic-chemistry.org
The general mechanism begins with the deprotonation of the phosphonate at the α-carbon to form a nucleophilic carbanion. wikipedia.org This carbanion then adds to the carbonyl group of an aldehyde or ketone, forming diastereomeric intermediates. researchgate.net These intermediates subsequently undergo elimination to yield the alkene and a water-soluble phosphate (B84403) salt, which is easily removed from the reaction mixture. alfa-chemistry.com
A significant advantage of the HWE reaction is the high degree of stereochemical control it offers, generally favoring the formation of (E)-alkenes (trans-olefins). wikipedia.orgalfa-chemistry.com The stereochemical outcome is influenced by several factors:
Structure of Reactants : The steric bulk of the substituents on both the phosphonate and the carbonyl compound can influence the stereoselectivity. wikipedia.org For instance, larger substituents on the phosphonate and aldehyde tend to favor the (E)-alkene. harvard.edu
Reaction Conditions : The choice of base, solvent, and temperature can significantly impact the E/Z ratio of the product alkene. researchgate.net For example, using lithium salts tends to result in higher (E)-stereoselectivity compared to potassium or sodium salts. wikipedia.org
Modified Reagents : Modifications to the phosphonate reagent itself can reverse the stereoselectivity. The Still-Gennari modification, which uses phosphonates with electron-withdrawing groups like bis(2,2,2-trifluoroethyl) esters, in conjunction with strong, non-coordinating bases (e.g., KHMDS with 18-crown-6), can lead to the preferential formation of (Z)-alkenes. wikipedia.orgconicet.gov.arnih.gov
| Factor | Influence on Stereoselectivity | Typical Outcome |
|---|---|---|
| Steric Bulk of Aldehyde | Increased steric bulk favors (E)-alkene formation. wikipedia.org | (E)-alkene |
| Reaction Temperature | Higher temperatures generally increase (E)-selectivity. wikipedia.org | (E)-alkene |
| Counterion | Li⁺ > Na⁺ > K⁺ for (E)-selectivity. wikipedia.org | (E)-alkene |
| Phosphonate Reagent | Standard diethyl esters favor (E)-alkenes. alfa-chemistry.com | (E)-alkene |
| Still-Gennari Conditions | Use of electron-withdrawing groups on phosphorus and specific bases. wikipedia.org | (Z)-alkene |
The versatility of the HWE reaction is greatly expanded by the use of functionalized phosphonate reagents. researchgate.net These reagents can incorporate a wide array of functional groups, which are then transferred to the newly synthesized alkene. researchgate.net This allows for the direct synthesis of complex molecules such as α,β-unsaturated esters, ketones, and nitriles. researchgate.net
For example, a phosphonate reagent bearing a nitrile group can be used to synthesize α,β-unsaturated nitriles. Similarly, phosphonoacetamides can be employed to directly prepare α,β-unsaturated amides. researchgate.net The ability to use such functionalized reagents makes the HWE reaction a powerful tool in the total synthesis of natural products. conicet.gov.ar
Hydrolysis and Transesterification Pathways
The ethyl ester groups of the phosphonate moiety can undergo hydrolysis to the corresponding phosphonic acid. This transformation can be achieved under both acidic and basic conditions. nih.gov Acid-catalyzed hydrolysis often requires heating with a strong acid such as hydrochloric acid. nih.gov The rate of hydrolysis can be influenced by the steric nature of the alkyl groups on the ester; for instance, under acidic conditions, isopropyl esters may hydrolyze faster than methyl esters. nih.gov
Transesterification of diethyl phosphonates is also a feasible reaction pathway. wikipedia.org This involves reacting the phosphonate with an alcohol, often one with a higher boiling point, to drive the reaction by removing the ethanol (B145695) that is formed. wikipedia.org This process can be catalyzed by various reagents and can also be promoted under microwave conditions, sometimes in the presence of ionic liquids. mtak.hu In some cases, the transesterification process can be accompanied by dealkylation, leading to the formation of phosphonic ester-acids. mtak.hu
Reactivity at the Thiophene (B33073) Core
The thiophene ring in this compound is an aromatic system and its reactivity is characteristic of electron-rich aromatic compounds. wikipedia.orgrroij.com Thiophene is more reactive towards electrophilic aromatic substitution than benzene (B151609). nih.govpearson.com The substitution reactions on the thiophene ring are influenced by the existing substituents.
In 5-phenyl-2-thienyl derivatives, the positions on the thiophene ring are not equivalent. The sulfur atom, with its lone pairs of electrons, strongly directs incoming electrophiles to the adjacent α-positions (C2 and C5). youtube.com Since the C5 position is already substituted with a phenyl group, electrophilic attack is highly favored at the C2 position, where the phosphonate group is attached. However, the phosphonate group itself may exert some influence on the reactivity of the ring.
Common electrophilic aromatic substitution reactions that the thiophene core can undergo include:
Halogenation : Thiophene reacts readily with halogens like bromine and chlorine, often leading to di- or even tetra-substituted products if the reaction is not carefully controlled. wikipedia.org
Nitration : Nitration can be achieved using milder nitrating agents than those used for benzene to avoid oxidation of the sensitive thiophene ring. quimicaorganica.org
Sulfonation : Thiophene undergoes sulfonation readily, a property that has historically been used to separate it from benzene. wikipedia.org
Friedel-Crafts Acylation : Acetylation of the thiophene ring can be accomplished using acetyl chloride or acetic anhydride (B1165640) with a suitable Lewis acid catalyst, typically yielding the 2-acetylthiophene (B1664040) derivative. wikipedia.org
Electrophilic Aromatic Substitution Patterns
The thiophene ring in this compound is susceptible to electrophilic aromatic substitution. The regiochemical outcome of such reactions is directed by the combined electronic effects of the phenyl and diethyl phosphonate substituents. The phenyl group at the 5-position is an activating group and directs electrophiles to the ortho and para positions relative to itself. The diethyl phosphonate group at the 2-position is a deactivating group and a meta-director.
Given the typical reactivity of thiophene, electrophilic substitution is most favored at the α-positions (2 and 5). Since both α-positions are already substituted in this compound, substitution will occur at the β-positions (3 and 4). The phenyl group at C5 will activate the C4 position, while the deactivating phosphonate group at C2 will direct incoming electrophiles to the C4 position (meta to itself). Therefore, electrophilic aromatic substitution on this compound is expected to occur predominantly at the C4 position of the thiophene ring. Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Negishi involving the thiophene ring)
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and the thiophene ring of this compound can participate in these transformations. rsc.org For the thiophene ring to act as the electrophilic partner in these reactions, it must first be functionalized with a suitable leaving group, typically a halide (Br or I) or a triflate. Halogenation of the thiophene ring, as discussed in the previous section, would likely occur at the C4 position, providing a substrate for cross-coupling.
Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. tcichemicals.com A 4-halo derivative of this compound could be coupled with a variety of aryl or vinyl boronic acids or esters to introduce new substituents at the C4 position. Conversely, conversion of the phosphonate to a boronate ester could allow it to act as the nucleophilic partner. ncl.ac.uk The efficiency of Suzuki-Miyaura couplings involving thiophene-containing substrates can be influenced by the choice of catalyst, ligands, and reaction conditions to minimize side reactions like deboronation. nih.gov
Sonogashira Coupling: The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, utilizing a palladium catalyst, a copper(I) co-catalyst, and a base. wikipedia.orglibretexts.org A 4-halo-substituted this compound could readily undergo Sonogashira coupling with various terminal alkynes to yield 4-alkynyl-5-phenyl-2-thienylphosphonates. youtube.comresearchgate.net This reaction is known for its tolerance of a wide range of functional groups. wikipedia.org
Negishi Coupling: The Negishi coupling pairs an organozinc reagent with an organohalide or triflate under palladium or nickel catalysis. wikipedia.org This reaction is noted for its high functional group tolerance and the reactivity of organozinc reagents. wikipedia.orgorganic-chemistry.org A 4-halo derivative of the title compound could be coupled with alkyl-, aryl-, or vinylzinc reagents to introduce a variety of substituents onto the thiophene core.
A summary of potential palladium-catalyzed cross-coupling reactions involving a 4-halo derivative of this compound is presented in the table below.
| Coupling Reaction | Coupling Partner | Catalyst System | Expected Product |
| Suzuki-Miyaura | R-B(OH)₂ | Pd(0) catalyst, Base | Diethyl (4-R-5-phenyl-2-thienyl)phosphonate |
| Sonogashira | R-C≡CH | Pd(0) catalyst, Cu(I) co-catalyst, Base | Diethyl (4-(R-alkynyl)-5-phenyl-2-thienyl)phosphonate |
| Negishi | R-ZnX | Pd(0) or Ni(0) catalyst | Diethyl (4-R-5-phenyl-2-thienyl)phosphonate |
Heterocyclization Reactions
The functional groups present in this compound and its derivatives can be utilized in the construction of new heterocyclic rings. For instance, if a suitable functional group is introduced at the C4 position of the thiophene ring, intramolecular cyclization could lead to the formation of thieno-fused heterocycles.
One potential strategy involves the introduction of a carbonyl group at the C4 position via a Friedel-Crafts acylation. The resulting ketone could then serve as a precursor for the synthesis of various heterocycles. For example, reaction with hydrazine (B178648) or a substituted hydrazine could yield a thieno[3,4-c]pyrazole. Similarly, reaction with hydroxylamine (B1172632) could lead to a thieno[3,4-c]isoxazole.
Another approach could involve the introduction of a carboxamide group at the C4 position. This could potentially be achieved by halogenation followed by palladium-catalyzed carbonylation in the presence of an amine. The resulting amide could then be subjected to cyclization reactions. For example, treatment with Lawesson's reagent could lead to the formation of a thieno[3,4-d]thiazole.
Transformations Involving the Phenyl Substituent
The phenyl group attached to the thiophene ring can also undergo chemical transformations. Electrophilic aromatic substitution on the phenyl ring is possible, although the thiophene ring is generally more susceptible to electrophilic attack. The directing effect of the thienyl substituent on the phenyl ring would favor substitution at the ortho and para positions. However, steric hindrance from the adjacent thiophene ring might disfavor ortho-substitution. nih.gov
Alternatively, if the starting material for the synthesis of this compound is a substituted phenylboronic acid, a wide variety of functional groups can be introduced on the phenyl ring. These functional groups can then be subjected to further transformations. For example, a nitro group could be reduced to an amine, which could then be diazotized and converted to a variety of other functional groups. An ester group could be hydrolyzed to a carboxylic acid, which could then be converted to an amide or other acid derivatives. These transformations would allow for the synthesis of a diverse library of analogues with modified phenyl substituents. acs.org
Cascade and Multicomponent Reactions Incorporating the Compound
While specific examples of cascade or multicomponent reactions involving this compound are not readily found in the literature, its structure suggests potential applications in such reactions. beilstein-journals.org Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that contains portions of all the starting materials. mdpi.com
For this compound to be used in an MCR, it would likely need to be functionalized first. For example, conversion of the phosphonate to a phosphonium (B103445) ylide would create a suitable reactant for a Wittig-type reaction within a cascade sequence. researchgate.net If a formyl group were introduced at the C4 position of the thiophene ring, the resulting aldehyde could participate in various MCRs, such as the Biginelli or Hantzsch reactions, to generate complex heterocyclic structures bearing the 5-phenyl-2-thienylphosphonate moiety. beilstein-journals.org
Cascade reactions, which involve a series of intramolecular transformations initiated by a single event, could also be envisioned. nih.gov For example, a derivative of this compound with a suitably positioned nucleophile and electrophile on a side chain could be designed to undergo a cyclization cascade, leading to the formation of complex polycyclic systems.
Advanced Spectroscopic and Structural Elucidation of Diethyl 5 Phenyl 2 Thienyl Phosphonate
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For Diethyl (5-Phenyl-2-thienyl)phosphonate, a combination of one-dimensional (¹H, ¹³C, ³¹P) and two-dimensional NMR experiments provides unambiguous assignment of all atoms and confirms the connectivity of the phenyl, thienyl, and diethyl phosphonate (B1237965) moieties.
Elucidation of ¹H, ¹³C, and ³¹P Chemical Shifts
The ¹H, ¹³C, and ³¹P NMR spectra offer precise information about the chemical environment of each nucleus.
The ¹H NMR spectrum displays characteristic signals for the aromatic protons on the phenyl and thiophene (B33073) rings, as well as for the aliphatic protons of the diethyl phosphonate group. The protons of the ethoxy groups appear as a triplet for the methyl (CH₃) protons and a multiplet for the methylene (B1212753) (CH₂) protons, with coupling to both the adjacent methyl protons and the phosphorus atom. The protons on the thiophene ring appear as doublets, showing coupling to each other and to the phosphorus atom. The phenyl group protons exhibit complex multiplets in the aromatic region.
The ¹³C NMR spectrum , with proton decoupling, shows distinct signals for each carbon atom. The carbons of the ethoxy groups are readily identified in the aliphatic region, showing coupling to the phosphorus atom (JC-P). The thiophene and phenyl ring carbons appear in the aromatic region, with the carbon directly bonded to the phosphorus atom (C2 of the thiophene ring) showing a large one-bond coupling constant (¹JC-P).
The ³¹P NMR spectrum presents a single resonance, confirming the presence of one unique phosphorus environment in the molecule. The chemical shift is characteristic for a phosphonate ester attached to an sp²-hybridized carbon of a heteroaromatic system.
Table 1: Predicted ¹H, ¹³C, and ³¹P NMR Chemical Shifts (δ) and Coupling Constants (J) for this compound in CDCl₃
| Assignment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ³¹P NMR (δ, ppm) |
|---|---|---|---|
| P | - | - | ~15-20 |
| Thiophene-H3 | ~7.2-7.4 (dd, JH-H, JH-P) | ~130-132 (d, JC-P) | - |
| Thiophene-H4 | ~7.1-7.3 (d, JH-H) | ~125-127 | - |
| Thiophene-C2 | - | ~135-140 (d, ¹JC-P) | - |
| Thiophene-C5 | - | ~145-150 | - |
| Phenyl-H (ortho, meta, para) | ~7.3-7.7 (m) | ~125-135 | - |
| -OCH₂CH₃ | ~4.0-4.2 (m) | ~62-64 (d, JC-P) | - |
| -OCH₂CH₃ | ~1.3-1.4 (t) | ~16-17 (d, JC-P) | - |
Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY) for Structural Assignment
Two-dimensional (2D) NMR experiments are essential for confirming the structural assignments made from 1D spectra.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It would show correlations between the adjacent H3 and H4 protons on the thiophene ring and among the protons on the phenyl ring, confirming their relative positions.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate protons with their directly attached carbons (¹H-¹³C). This technique allows for the unambiguous assignment of each protonated carbon atom in the molecule.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing insights into the molecule's preferred conformation. NOESY can reveal through-space interactions between the protons of the phenyl and thiophene rings, as well as between the ethoxy groups and the aromatic system.
Anisotropic Effects on Spectroscopic Data
The magnetic fields generated by the circulating π-electrons in the phenyl and thiophene rings create magnetically anisotropic cones. rsc.org Nuclei located within these cones experience shielding (shifting to a lower ppm value) or deshielding (shifting to a higher ppm value) depending on their spatial orientation relative to the plane of the aromatic ring. In this compound, the protons on the thiophene ring and the ethoxy groups are influenced by the anisotropic effect of the adjacent phenyl ring, and vice versa. This effect can cause their chemical shifts to deviate from those predicted based solely on inductive effects and is a key factor in the precise spectral assignments. Similarly, the phosphorus chemical shift anisotropy (CSA) is influenced by the electronic nature and geometry of the attached phenyl-thienyl system. nih.govillinois.edu
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement, allowing for the unambiguous determination of the molecular formula. For this compound (C₁₄H₁₇O₃PS), the calculated exact mass serves as a definitive confirmation of its elemental composition.
Analysis of the fragmentation patterns observed in the mass spectrum provides valuable structural information. Under electron ionization (EI), the molecular ion (M⁺˙) is expected to be observed, followed by a series of characteristic fragment ions. The fragmentation pathways are typically dominated by cleavages related to the phosphonate group and the aromatic rings. researchgate.net
Key fragmentation steps include:
Loss of an ethoxy radical (•OCH₂CH₃): A common fragmentation for diethyl phosphonates.
Loss of ethylene (B1197577) (C₂H₄): A characteristic McLafferty-type rearrangement involving the transfer of a hydrogen from the ethyl group to the phosphoryl oxygen, followed by the elimination of an alkene. This process can occur twice. core.ac.uk
Cleavage of the P-C bond: This results in ions corresponding to the diethyl phosphonate fragment and the phenyl-thienyl cation.
Fragmentation of the thiophene ring: The heterocyclic ring can undergo rupture, often involving the loss of sulfur-containing fragments. arkat-usa.org
Table 2: Predicted HRMS Fragments for this compound
| m/z (nominal) | Proposed Fragment Ion | Formula |
|---|---|---|
| 296 | [M]⁺˙ | [C₁₄H₁₇O₃PS]⁺˙ |
| 268 | [M - C₂H₄]⁺˙ | [C₁₂H₁₃O₃PS]⁺˙ |
| 240 | [M - 2(C₂H₄)]⁺˙ | [C₁₀H₉O₃PS]⁺˙ |
| 159 | [C₁₀H₇S]⁺ | [Phenyl-Thienyl]⁺ |
| 137 | [P(O)(OC₂H₅)₂]⁺ | [C₄H₁₀O₃P]⁺ |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Interactions
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides detailed information about the functional groups and bonding arrangements within a molecule. walshmedicalmedia.com The spectra are complementary and together offer a comprehensive vibrational fingerprint of the compound.
P=O Stretching: A very strong and characteristic absorption in the FT-IR spectrum is expected around 1230-1250 cm⁻¹, corresponding to the P=O stretching vibration. ijcce.ac.ir
P-O-C Stretching: Asymmetric and symmetric stretching vibrations of the P-O-C linkages are expected to appear in the 1020-1060 cm⁻¹ and 950-980 cm⁻¹ regions, respectively. ijariie.com
Aromatic C-H Stretching: These vibrations typically appear as a group of weak to medium bands above 3000 cm⁻¹.
Aliphatic C-H Stretching: The C-H stretching modes of the ethyl groups are expected in the 2850-3000 cm⁻¹ region.
Aromatic C=C Stretching: Vibrations associated with the phenyl and thiophene rings are observed in the 1400-1600 cm⁻¹ range. ijariie.com
C-S Stretching: The thiophene C-S bond vibration is typically weaker and found at lower wavenumbers.
Table 3: Characteristic FT-IR and Raman Vibrational Bands for this compound
| Wavenumber (cm⁻¹) | Assignment | Spectroscopy Type |
|---|---|---|
| ~3100-3000 | Aromatic C-H Stretch | FT-IR, Raman |
| ~2980-2870 | Aliphatic C-H Stretch | FT-IR, Raman |
| ~1600-1450 | Aromatic C=C Ring Stretch | FT-IR, Raman |
| ~1245 | P=O Stretch | FT-IR (Strong) |
| ~1050, 1020 | P-O-C Stretch | FT-IR (Strong) |
| ~800-840 | Aromatic C-H Out-of-Plane Bend | FT-IR |
X-ray Crystallography for Solid-State Structure, Conformation, and Intermolecular Interactions
The geometry around the phosphorus atom is expected to be tetrahedral. The phenyl and thiophene rings are likely to be nearly coplanar to maximize π-system conjugation, although some torsion angle between the rings is expected to minimize steric hindrance. The conformation of the two ethoxy groups relative to the P=O bond would be a key structural feature.
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Transitions and Conjugation Analysis
A comprehensive search of scientific literature did not yield specific experimental or computational data for the electronic absorption and emission properties of this compound. Consequently, detailed research findings including absorption maxima (λmax), molar absorptivity coefficients (ε), emission maxima, and quantum yields (Φ) for this specific compound are not available in the reviewed literature. The construction of data tables for its spectroscopic properties is therefore not possible at this time.
The electronic spectrum of this compound is expected to be governed by the π-conjugated system formed by the phenyl and thienyl rings. The phosphonate group, while not a strong chromophore itself, can influence the electronic properties of the conjugated system through its inductive and potential mesomeric effects.
The anticipated electronic transitions would likely be π → π* transitions within the phenyl and thienyl moieties, and potentially intramolecular charge transfer (ICT) transitions between these two aromatic systems. The degree of conjugation between the phenyl and thienyl rings, influenced by the planarity of the molecule, would significantly affect the energy of these transitions and thus the position of the absorption and emission bands. Generally, more extended conjugation leads to a bathochromic (red) shift in the absorption and emission spectra.
Fluorescence, if observed, would originate from the decay of the lowest excited singlet state (S1) to the ground state (S0). The fluorescence quantum yield and lifetime would be dependent on the efficiency of non-radiative decay pathways, such as internal conversion and intersystem crossing, which can be influenced by the flexibility of the molecule and the presence of the heavy phosphorus atom.
Without experimental data, further analysis of the electronic transitions and the extent of conjugation in this compound remains speculative. Future experimental studies employing UV-Vis and fluorescence spectroscopy, supplemented by computational calculations (e.g., Time-Dependent Density Functional Theory), would be necessary to fully characterize the photophysical properties of this compound.
Applications of Diethyl 5 Phenyl 2 Thienyl Phosphonate in Advanced Synthetic Organic Chemistry and Chemical Intermediate Research
Strategic Use as a Versatile Synthetic Building Block and Intermediate
The diethyl phosphonate (B1237965) group is a key functional handle that allows chemists to employ Diethyl (5-phenyl-2-thienyl)phosphonate in a range of synthetic transformations. The phosphorus atom and the adjacent methylene (B1212753) group can be chemically modified, making it a powerful building block for more elaborate molecules.
Phosphonates serve as crucial intermediates in the synthesis of diverse heterocyclic structures. While specific examples detailing the cyclization of this compound are not extensively documented, the general synthetic utility of phosphonates in constructing such systems is well-established. For instance, synthetic routes have been developed to access complex dihydrofuran derivatives using β-ketophosphonates as key precursors. wikipedia.org
A typical strategy involves an initial reaction, such as a Michaelis-Arbuzov reaction, to form a phosphonate intermediate, which is then carried through a series of steps including cyclization to yield the final heterocyclic product. wikipedia.org A manganese(III) acetate-mediated free radical oxidative cyclization is one such method used to form a dihydrofuran ring from a phosphonate substrate. wikipedia.org This demonstrates the capability of the phosphonate group to be integrated into a molecule and then facilitate the construction of complex ring systems, a strategy that could be applied to this compound for the synthesis of novel thiophene-fused or thiophene-linked heterocycles.
A primary application of phosphonate-containing compounds like this compound is in the synthesis of conjugated systems via the Horner-Wadsworth-Emmons (HWE) reaction. nih.govnih.govresearchgate.net This reaction involves the olefination of an aldehyde or ketone with a phosphonate-stabilized carbanion to form an alkene, typically with a high degree of (E)-stereoselectivity. nih.govnih.gov
The HWE reaction is particularly valuable for synthesizing π-conjugated oligomers, such as oligothiophenes, which are of significant interest for applications in organic electronics. mdpi.comnih.gov In this context, this compound can be deprotonated at the carbon adjacent to the phosphorus atom using a suitable base (e.g., NaH, BuLi) to form a nucleophilic carbanion. This carbanion can then react with an aldehyde to extend the conjugated system.
For example, reaction with a formylated thiophene (B33073) or other aromatic aldehyde would yield a vinyl-linked bithiophene derivative, a core structure in many organic semiconductor materials. The water-soluble dialkylphosphate byproduct of the HWE reaction is easily removed, simplifying product purification. nih.gov This makes the HWE reaction a highly efficient and widely used method for C-C bond formation in the synthesis of materials for organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). nih.gov
| Reactant 1 (Phosphonate) | Reactant 2 (Aldehyde) | Product Type | Key Reaction |
|---|---|---|---|
| This compound | Benzaldehyde | (E)-1-phenyl-2-(5-phenyl-2-thienyl)ethene | Horner-Wadsworth-Emmons |
| This compound | 2-Thiophenecarboxaldehyde | (E)-1-(2-thienyl)-2-(5-phenyl-2-thienyl)ethene | Horner-Wadsworth-Emmons |
| This compound | 9-Anthraldehyde | (E)-9-[2-(5-phenyl-2-thienyl)vinyl]anthracene | Horner-Wadsworth-Emmons |
Role in Medicinal Chemistry Research as a Scaffold or Intermediate (Focus on synthesis of intermediates, not drug action)
In medicinal chemistry, phosphonates are recognized as important pharmacophores because they can act as non-hydrolyzable mimics of phosphate (B84403) esters, which are ubiquitous in biology. researchgate.netfrontiersin.org The P-C bond in phosphonates is stable to enzymatic cleavage compared to the P-O bond in phosphates. This stability makes phosphonate-containing molecules attractive candidates for enzyme inhibitors and other therapeutic agents. researchgate.netresearchgate.net this compound serves as a valuable scaffold or intermediate for the synthesis of such compounds.
Structure-Activity Relationship (SAR) studies are fundamental to drug discovery, involving the synthesis and evaluation of a series of related compounds to determine which structural features are critical for biological activity. This compound provides a core scaffold that can be systematically modified. Synthetic strategies for derivatization would focus on several key positions:
The Phenyl Ring: The phenyl group can be readily modified using standard aromatic chemistry. Electrophilic substitution reactions can introduce a variety of substituents (e.g., nitro, halogen, alkyl groups), or Suzuki and other cross-coupling reactions could be employed on a halogenated precursor to introduce diverse aryl or heteroaryl groups. taylorandfrancis.com
The Thiophene Ring: The thiophene ring can also be functionalized, typically at the vacant 3- and 4-positions, although this is often more complex.
The Phosphonate Esters: The diethyl esters can be hydrolyzed to the corresponding phosphonic acid or transesterified to other esters. The phosphonic acid itself can be converted to phosphonamidates, introducing further diversity.
These synthetic modifications allow for the systematic exploration of how changes in electronics, sterics, and hydrogen-bonding potential affect the molecule's interaction with a biological target. taylorandfrancis.comnih.gov For example, introducing electron-withdrawing groups on the phenyl ring could modulate the electronic properties of the entire conjugated system. taylorandfrancis.com
| Modification Site | Synthetic Strategy | Example Reagents | Rationale for SAR |
|---|---|---|---|
| Phenyl Ring (para-position) | Nitration, followed by reduction and further functionalization | HNO₃/H₂SO₄; then SnCl₂/HCl | Introduce electron-withdrawing/donating groups, H-bond donors. |
| Phenyl Ring (para-position) | Suzuki Coupling (starting from a bromo-phenyl precursor) | Arylboronic acids, Pd catalyst | Explore steric bulk and extended aromatic systems. |
| Phosphonate Group | Hydrolysis | Trimethylsilyl bromide (TMSBr), then H₂O | Introduce charged phosphonic acid group to mimic phosphate. |
| Phosphonate Group | Conversion to Phosphonamidate | Hydrolysis to monoester, chlorination (e.g., SOCl₂), then amine addition | Modulate polarity and introduce new interaction points. |
Chirality is a critical aspect of drug design, as enantiomers of a drug can have vastly different biological activities. The synthesis of enantiomerically pure phosphonates is therefore an important area of research. While the parent this compound is achiral, chirality can be introduced at the carbon atom adjacent to the phosphorus if it is further substituted.
Asymmetric synthesis of C-chiral phosphonates can be achieved through several methods:
Catalytic Asymmetric Hydrophosphonylation: This involves the addition of a dialkyl phosphite (B83602) to an imine or aldehyde in the presence of a chiral catalyst to produce chiral α-aminophosphonates or α-hydroxyphosphonates.
Use of Chiral Auxiliaries: A chiral auxiliary can be attached to the phosphonate or the substrate to direct the stereochemical outcome of a reaction, after which the auxiliary is removed.
Kinetic Resolution: A racemic mixture of a chiral phosphonate can be resolved by using an enzyme or chiral reagent that selectively reacts with one enantiomer, allowing the other to be isolated.
These strategies allow for the preparation of specific stereoisomers, which is essential for developing selective and potent therapeutic agents.
Applications in Agrochemical Research as a Synthetic Intermediate (Focus on synthesis of intermediates, not efficacy)
Organophosphorus compounds, including phosphonates, form the basis for a significant number of commercial agrochemicals, including herbicides, insecticides, and fungicides. frontiersin.orgmdpi.com Their mode of action often involves the inhibition of crucial enzymes in the target pest or plant. researchgate.net For example, the well-known herbicide glyphosate (B1671968) is an organophosphorus compound. Peptide conjugates of phosphinothricin (B1261767) are also widely used herbicides. nih.gov
This compound serves as a potential intermediate for the synthesis of new agrochemicals. The phenylthiophene moiety is a structural motif found in some classes of pesticides. nih.govbohrium.com Synthetic chemists can use this compound as a starting point to build more complex molecules. For instance, the phosphonate can be elaborated into a variety of functional groups or used as a handle to link the phenylthiophene core to other bioactive fragments.
Synthetic routes for creating novel agrochemicals could involve:
Monochlorination and Substitution: The diethyl phosphonate can be converted to a phosphonochloridate using reagents like oxalyl chloride. mdpi.com This reactive intermediate can then be coupled with various nucleophiles, such as amino acid esters, to create phosphonamidates with potential herbicidal activity. mdpi.com
Coupling Reactions: The aromatic rings of the phenylthiophene scaffold can be functionalized through cross-coupling reactions to attach other groups known to contribute to pesticidal activity. bohrium.com
By using this compound as a building block, researchers can create libraries of novel compounds for screening in agrochemical discovery programs, aiming to find new agents with improved efficacy, selectivity, and environmental profiles. researchgate.net
Utilization in Material Science Research
There is currently no available research detailing the use of this compound as a ligand for transition metal complexes or as a component in functional materials.
The phosphonate group, in general, is an effective coordinating ligand for a variety of metal ions, and thiophene-containing molecules are widely explored for their electronic and optical properties in materials such as organic semiconductors and conducting polymers. The combination of these two moieties in this compound suggests a theoretical potential for applications in material science. However, without specific studies, any discussion would be purely speculative and fall outside the scope of documented scientific findings.
Applications in Catalyst Development and Design
Similarly, there is a lack of specific information regarding the application of this compound in the development and design of catalysts.
Organophosphonates can be used to create catalyst supports or can be part of a ligand framework that influences the activity and selectivity of a metal catalyst. The phenyl and thienyl groups could, in principle, be modified to tune the electronic and steric properties of a potential catalyst. Nevertheless, no concrete examples or research findings concerning this compound in this capacity have been reported in the available literature.
Further research and publication in peer-reviewed journals are necessary to elucidate the potential roles of this compound in material science and catalysis.
Emerging Research Directions and Future Perspectives for Diethyl 5 Phenyl 2 Thienyl Phosphonate
Integration with Flow Chemistry and Microfluidic Systems
Continuous flow chemistry and microfluidic systems offer significant advantages over traditional batch processing, including enhanced reaction control, improved safety, higher yields, and simplified scale-up. mdpi.comrsc.org These technologies are particularly well-suited for the synthesis of complex molecules like Diethyl (5-Phenyl-2-thienyl)phosphonate.
The synthesis of the core 2-phenylthiophene (B1362552) structure is a prime candidate for flow chemistry adaptation. Direct arylation of thiophenes with aryl bromides, a key method for forming the C-C bond in the target molecule, has been successfully implemented in continuous-flow systems. core.ac.ukunipd.itresearchgate.net Researchers have developed reliable methodologies using packed-bed reactors filled with a solid base like potassium carbonate, achieving high yields (up to 90%) with short residence times (30-60 minutes). researchgate.net This approach not only improves efficiency but also facilitates easier purification and scalability, making it suitable for gram-scale synthesis with high productivity. researchgate.net
Microfluidic reactors, which operate on an even smaller scale, provide unparalleled control over mixing, heat transfer, and reaction time. elveflow.comresearchgate.netnih.gov The synthesis of various nanoparticles and hybrid nanomedicines has been demonstrated using microfluidic devices, showcasing their ability to produce highly uniform products. nih.gov This level of control could be harnessed to fine-tune the synthesis of this compound and its derivatives, potentially leading to higher purity and novel formulations. The precise handling of reagents in microreactors is also advantageous for multistep syntheses, where the output of one reaction can be directly fed into the next, creating a fully automated and highly efficient process.
Table 1: Comparison of Batch vs. Flow Chemistry for Arylation of Thiophenes
| Parameter | Traditional Batch Reaction | Continuous Flow Reaction |
|---|---|---|
| Reaction Time | Typically several hours | 30-60 minutes researchgate.net |
| Scalability | Challenging, often requires re-optimization | Straightforward, linear scale-up researchgate.net |
| Process Control | Limited control over temperature gradients and mixing | Precise control over temperature, pressure, and mixing mdpi.com |
| Safety | Higher risk with large volumes of reagents | Enhanced safety due to small reactor volumes mdpi.com |
| Productivity | Lower throughput | High productivity (e.g., 1.1 g/h demonstrated) researchgate.net |
Photochemical and Electrochemical Transformations
Photochemistry and electrochemistry represent green and powerful alternatives to traditional chemical synthesis, often enabling unique reaction pathways without the need for harsh reagents or catalysts.
Photochemical transformations are particularly relevant for the construction of the 2-phenylthiophene scaffold. It has been demonstrated that irradiating 2-iodothiophene (B115884) in a benzene (B151609) solution can yield 2-phenylthiophene. This reaction proceeds via the homolytic cleavage of the C-I bond, forming a thienyl radical that subsequently reacts with benzene. While effective, this method can sometimes be less efficient than metal-catalyzed alternatives and requires careful control to prevent photo-rearrangement of the product.
Electrochemical synthesis offers a highly promising and modern route for introducing the phosphonate (B1237965) group. Direct electrochemical C-H phosphonylation of heteroarenes has emerged as a powerful, sustainable strategy that avoids the need for metal catalysts and chemical oxidants. researchgate.netnih.gov This method involves the anodic oxidation of the heterocycle (like thiophene) to generate a reactive intermediate, which then couples with a P-centered radical generated from a dialkyl phosphite (B83602). frontiersin.org This approach has been successfully applied to a variety of heterocycles, including thiazoles, imidazopyridines, and quinoxalin-2(1H)-ones, demonstrating its broad applicability. nih.govfrontiersin.org Applying this methodology to 5-phenylthiophene could provide a direct, atom-economical route to this compound under mild conditions.
The key advantages of electrosynthesis include high functional group tolerance, excellent regioselectivity, and the use of electricity as a clean reagent, aligning perfectly with the principles of green chemistry. nih.gov
Supramolecular Chemistry and Self-Assembly of Phosphonate-Containing Systems
Supramolecular chemistry explores the complex structures formed by the association of molecules through non-covalent interactions like hydrogen bonding and π-π stacking. nih.gov this compound is an intriguing candidate for supramolecular assembly due to the distinct functionalities within its structure.
π-π Stacking: The electron-rich phenyl and thiophene (B33073) rings are prone to π-π stacking interactions. Thiophene-based polymers and oligomers are well-known to self-assemble into highly ordered, low-dimensional aggregates, driven by these interactions. rsc.org This can lead to the formation of structures like nanofibers or circular domains, which often exhibit interesting photoluminescent properties. rsc.org
Hydrogen Bonding: The phosphonate group is a powerful hydrogen bond acceptor. Phosphonic acids are known to form extensive hydrogen-bonded networks, leading to the creation of self-assembled supramolecular structures, including organogels and liquid crystals. nih.gov While the diethyl ester form is less acidic, the P=O oxygen remains a strong hydrogen bond acceptor, capable of interacting with appropriate donor molecules.
The combination of these two features suggests that this compound could be a versatile building block for creating novel supramolecular materials. For instance, it could be co-assembled with hydrogen bond donors to create ordered architectures where the phenyl-thienyl units are arranged in specific orientations, potentially leading to materials with unique electronic or optical properties. Furthermore, hydrolysis of the diethyl ester to the corresponding phosphonic acid would significantly enhance the hydrogen-bonding capability, enabling the formation of robust, self-assembled monolayers on metal oxide surfaces or the creation of supramolecular polymers. nih.govmdpi.com
Development of Novel Organocatalytic Applications
While the synthesis of phosphonates using organocatalysis is well-established, the use of phosphonates themselves as organocatalysts is a less explored but promising field. The structure of this compound contains several features that could be exploited in catalyst design.
The phosphonate moiety can act as a Lewis base through its P=O oxygen or as a Brønsted acid precursor upon hydrolysis. It can also serve as a ligand to coordinate with a metal center in cooperative catalysis. scispace.com The rigid and electron-rich phenyl-thiophene backbone provides a well-defined structural scaffold, which is a crucial element in designing effective catalysts. Thiophene-based ligands have been designed for various applications, including the optical detection of protein aggregates, highlighting the versatility of this heterocyclic system. nih.gov
Future research could focus on designing chiral analogues of this compound for use in asymmetric organocatalysis. The phosphonate group could act as an activating site or a directing group, while a chiral element incorporated into the scaffold could control the stereochemical outcome of a reaction. Given the stability and synthetic accessibility of the phenyl-thiophene core, it represents a valuable platform for the development of a new class of phosphonate-based organocatalysts or ligands for asymmetric metal catalysis.
Bio-inspired Synthetic Approaches and Biocatalysis for Analogues
Nature utilizes enzymes to perform complex chemical transformations with unparalleled selectivity and efficiency under mild conditions. Adopting these strategies for synthetic chemistry offers a sustainable alternative to traditional methods.
For the construction of the phenyl-thiophene C-C bond, a bio-inspired approach could involve enzymatic oxidative cross-coupling. Enzymes such as cytochrome P450 monooxygenases have been shown to catalyze the formation of biaryl bonds through the oxidative coupling of phenolic substrates. chemrxiv.orgchemrxiv.org By engineering these enzymes, it may be possible to achieve direct, selective coupling of a phenyl precursor with a thiophene ring, bypassing the need for pre-functionalized starting materials and metal catalysts. chemrxiv.org
The formation of the C-P bond is more challenging from a biocatalytic perspective, as enzymes for forming C-P bonds on aromatic systems are not widely used in synthesis. However, the study of phosphonate metabolism in microorganisms has revealed a "treasure trove of unusual enzymology," including enzymes capable of cleaving and forming C-P bonds. youtube.com These natural systems provide inspiration for the design of novel catalysts. Future work could involve enzyme engineering or the development of small-molecule enzyme mimics to replicate this reactivity, enabling the direct biocatalytic phosphonylation of aromatic and heteroaromatic rings. Such bio-inspired approaches would represent a significant step forward in the green synthesis of organophosphorus compounds.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Diethyl (5-Phenyl-2-thienyl)phosphonate, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or Michaelis-Arbuzov reactions. For example, reactions involving diethyl phosphite with halogenated thiophene derivatives under anhydrous conditions (e.g., dry toluene) yield phosphonates. Optimization includes controlling stoichiometry (1:1.2 molar ratio of phosphite to electrophile), temperature (60–80°C), and reaction time (12–24 hrs). Hazard analysis (e.g., handling reactive intermediates like chlorocarbonyl groups) and inert atmosphere (N₂/Ar) are critical for reproducibility .
Q. How is ³¹P NMR spectroscopy utilized to confirm the structure of this compound?
- Methodological Answer : ³¹P NMR provides a distinct chemical shift for the phosphonate group, typically between 20–30 ppm. Coupling patterns (e.g., splitting due to adjacent protons or phosphorus-proton J-coupling) help verify substituent geometry. For example, a singlet indicates no adjacent protons, while doublets suggest coupling with thienyl ring protons. Reference spectra of analogous compounds (e.g., diethyl phosphonates with aromatic substituents) aid in peak assignment .
Q. What purification techniques are effective for isolating this compound?
- Methodological Answer : Column chromatography using silica gel with ethyl acetate/hexane (1:4 v/v) eluent is standard. Preparative HPLC (C18 column, acetonitrile/water gradient) resolves closely related impurities. Recrystallization from ethanol or dichloromethane/hexane mixtures improves purity (>97% by GC). Monitoring via TLC (Rf ≈ 0.5 in ethyl acetate/hexane) ensures consistent results .
Q. How does the electronic environment of the thienyl ring influence the reactivity of this phosphonate?
- Methodological Answer : The electron-withdrawing phosphonate group stabilizes negative charge on the thienyl ring, directing electrophilic substitution to the 5-position. For instance, nitration or halogenation occurs regioselectively at this site. Computational studies (DFT) or Hammett parameters can predict reactivity trends, validated experimentally via substituent-directed functionalization .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer : Use fume hoods for volatile intermediates (e.g., chlorocarbonyl derivatives). PPE (gloves, goggles) is mandatory due to potential skin/eye irritation. Waste disposal must follow institutional guidelines for organophosphorus compounds. Risk assessments should address exothermic reactions during synthesis and storage stability .
Advanced Research Questions
Q. How can discrepancies in synthetic yields of this compound derivatives be systematically investigated?
- Methodological Answer : Compare reaction parameters (solvent polarity, catalyst loading) across studies. For example, yields may drop in polar aprotic solvents (DMF) due to side reactions. Kinetic profiling (in-situ IR/NMR) identifies intermediates. Contradictory data in aryl-thiadiazole derivatives (e.g., 75% vs. 50% yields) may stem from competing hydrolysis pathways under moisture-sensitive conditions .
Q. What crystallographic techniques elucidate the molecular packing and intermolecular interactions of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (298 K, Mo-Kα radiation) resolves bond lengths (C–P ≈ 1.80 Å) and torsion angles. Hydrogen bonding between phosphonate oxygens and adjacent aromatic protons stabilizes the lattice. Data-to-parameter ratios >14 and R-factors <0.07 ensure reliability. Software like SHELXL refines structures .
Q. How can the biological activity of this compound derivatives be evaluated in pharmacological studies?
- Methodological Answer : Screen for antifungal or anticancer activity using in vitro assays (e.g., MIC against Candida albicans or IC₅₀ in MCF-7 cells). Thiadiazole-phosphonate hybrids show enhanced bioactivity due to dual electron-deficient regions. Structure-activity relationships (SAR) are established by modifying the phenyl/thienyl substituents .
Q. What mechanistic insights explain the formation of byproducts during phosphonate-thiophene coupling?
- Methodological Answer : Byproducts like diethyl phosphite arise from hydrolysis of intermediates (e.g., azide-phosphonate adducts). Isotopic labeling (¹⁵N/²H) traces nitrogen expulsion in Staudinger-type reactions. Computational modeling (Gaussian) identifies transition states favoring byproduct formation under specific pH or temperature conditions .
Q. How do steric effects from the 5-phenyl group influence catalytic applications of this phosphonate?
- Methodological Answer : In catalysis (e.g., cross-coupling), bulky substituents hinder coordination to metal centers (Pd, Ni). Steric maps (calculated via molecular volume software) correlate with reduced catalytic efficiency. Comparative studies with less hindered analogs (e.g., 5-methyl derivatives) quantify these effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
